molecular formula C17H24ClN5O2S B2612754 2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide hydrochloride CAS No. 1323538-11-9

2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide hydrochloride

Cat. No. B2612754
CAS RN: 1323538-11-9
M. Wt: 397.92
InChI Key: GIPPTNVBYAENRW-UHFFFAOYSA-N
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Description

2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C17H24ClN5O2S and its molecular weight is 397.92. The purity is usually 95%.
BenchChem offers high-quality 2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Biological Activity

The compound of interest, due to its complex structure and functional groups, has been a focal point in synthetic chemistry and biological evaluation studies. While the direct references to this specific compound in scientific research are limited, related compounds with pyrazole, acetamide, and thiophenyl groups have been extensively studied, highlighting the significance of such structures in medicinal chemistry and drug development.

  • Antioxidant and Anti-inflammatory Agents : Pyrazole-acetamide derivatives, such as 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, have been synthesized and evaluated for their in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities. These compounds exhibited notable DPPH radical scavenging activity, demonstrating their potential as antioxidant and anti-inflammatory agents (Nayak et al., 2014).

  • Coordination Complexes and Antioxidant Activity : Studies on pyrazole-acetamide derivatives have led to the synthesis of novel Co(II) and Cu(II) coordination complexes, highlighting the impact of hydrogen bonding on self-assembly processes. These complexes, along with their ligands, exhibited significant in vitro antioxidant activity, underscoring the therapeutic potential of such compounds (Chkirate et al., 2019).

  • Anti-inflammatory Activity : The synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has been reported, with certain derivatives showing significant anti-inflammatory activity. This highlights the compound's relevance in designing anti-inflammatory drugs (Sunder et al., 2013).

properties

IUPAC Name

2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]-N-(thiophen-2-ylmethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2S.ClH/c1-13-10-15(17(24)21-7-5-20(2)6-8-21)19-22(13)12-16(23)18-11-14-4-3-9-25-14;/h3-4,9-10H,5-8,11-12H2,1-2H3,(H,18,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPPTNVBYAENRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCC2=CC=CS2)C(=O)N3CCN(CC3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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